molecular formula C10H5F3O2S B6198507 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid CAS No. 1211588-36-1

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

Katalognummer: B6198507
CAS-Nummer: 1211588-36-1
Molekulargewicht: 246.21 g/mol
InChI-Schlüssel: XWWKLRLXGLAOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of benzothiophene derivatives. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with various molecular targets through:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(trifluoromethyl)-2-benzothiophene-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzofuran-3-carboxylic acid
  • 5-(trifluoromethyl)-1-benzothiazole-3-carboxylic acid

Uniqueness

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid stands out due to its specific substitution pattern on the benzothiophene ring. The position of the trifluoromethyl group and the carboxylic acid group significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in drug development and materials science .

Eigenschaften

CAS-Nummer

1211588-36-1

Molekularformel

C10H5F3O2S

Molekulargewicht

246.21 g/mol

IUPAC-Name

5-(trifluoromethyl)-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)5-1-2-8-6(3-5)7(4-16-8)9(14)15/h1-4H,(H,14,15)

InChI-Schlüssel

XWWKLRLXGLAOPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CS2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.